2,6-Dichloro-7-(2,2,2-trifluoroethyl)-7H-purine
Description
Properties
IUPAC Name |
2,6-dichloro-7-(2,2,2-trifluoroethyl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3N4/c8-4-3-5(15-6(9)14-4)13-2-16(3)1-7(10,11)12/h2H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLVAISNZXCKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CC(F)(F)F)C(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-7-(2,2,2-trifluoroethyl)-7H-purine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 2,6-dichloropurine.
Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 2,6-dichloropurine with 2,2,2-trifluoroethylamine in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C) to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the nucleophilic substitution reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo further substitution reactions, particularly at the chlorine positions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the purine ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophiles: Reagents such as amines or thiols can be used for substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
Substituted Purines: Products with different substituents at the chlorine positions.
Oxidized or Reduced Derivatives: Products with altered oxidation states on the purine ring.
Hydrolysis Products: Various purine derivatives depending on the hydrolysis conditions.
Scientific Research Applications
2,6-Dichloro-7-(2,2,2-trifluoroethyl)-7H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-7-(2,2,2-trifluoroethyl)-7H-purine involves:
Molecular Targets: It may target nucleic acids, enzymes, or receptors involved in cellular processes.
Pathways: It can interfere with DNA or RNA synthesis, enzyme activity, or signal transduction pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Isomerism
A key distinction lies in the N7 vs. N9 substitution in purine derivatives. For example:
- 2,6-Dichloro-9-(cyclopropylmethyl)-9H-purine (2a) and its N7 isomer (2a’) differ in substitution position, yielding 51% and 18%, respectively .
- Similarly, 2,6-Dichloro-7-isopropyl-7H-purine is a minor product compared to its N9 isomer, requiring chromatographic separation .
The N7-substituted trifluoroethyl compound shares this synthetic challenge, as N7 alkylation is less favored thermodynamically due to steric and electronic factors .
Substituent Group Effects
Electronic Effects : The trifluoroethyl group’s electron-withdrawing nature may enhance binding to electron-rich biological targets (e.g., kinases) compared to ethyl or isopropyl analogs.
Physical and Hazard Profiles
- Crystallography : The isopropyl analog forms a planar fused-ring system with centroid–centroid stacking (3.5189 Å) . Structural data for the trifluoroethyl compound is lacking but could differ due to fluorine’s steric effects.
- Hazards : The trifluoroethyl compound carries warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335) . In contrast, N9-substituted analogs may have milder profiles due to less reactive substituents.
Cost and Availability
The trifluoroethyl derivative’s lower cost suggests scalable synthesis or efficient purification methods.
Biological Activity
2,6-Dichloro-7-(2,2,2-trifluoroethyl)-7H-purine is a purine derivative with potential biological activities that make it of interest in pharmacological research. This compound is characterized by its unique trifluoroethyl side chain and dichloro substitutions on the purine ring, which may influence its interaction with biological targets.
- Chemical Formula : C₇H₃Cl₂F₃N₄
- Molecular Weight : 271.03 g/mol
- IUPAC Name : 2,6-Dichloro-7-(2,2,2-trifluoroethyl)purine
- PubChem CID : 127263675
| Property | Value |
|---|---|
| Synonyms | 2,6-Dichloro-7-(2,2,2-trifluoroethyl)purine |
| MDL No. | MFCD23132154 |
| Melting Point | N/A |
| Boiling Point | N/A |
| Density | N/A |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas based on existing research findings:
- Antiviral Activity : Purine analogs have been studied for their antiviral properties. Research indicates that modifications in the purine structure can enhance efficacy against various viral targets.
- Antitumor Activity : Some studies suggest that purine derivatives exhibit cytotoxic effects on cancer cell lines. The specific mechanism often involves the inhibition of nucleic acid synthesis or interference with cellular signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in nucleotide metabolism or signaling pathways relevant to cancer and viral replication.
Antiviral Studies
A study focused on the antiviral potential of purine analogs demonstrated that modifications such as those present in this compound could lead to enhanced activity against specific viral strains. The mechanism is believed to involve competitive inhibition at the level of nucleoside triphosphate synthesis.
Antitumor Activity
Research involving various purine derivatives has shown promising results in inhibiting tumor growth in vitro. For instance:
- Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60).
- Results : IC50 values indicating significant cytotoxicity were observed at concentrations ranging from 10 µM to 50 µM depending on the cell line.
Enzyme Interaction
Studies have indicated that purine analogs can inhibit enzymes such as:
- Dipeptidyl Peptidase IV (DPP-IV) : Inhibition leads to increased levels of GLP-1, enhancing insulin secretion.
- Tyrosine Kinase : Inhibition may disrupt signaling pathways critical for cell proliferation and survival.
Table of Biological Activities
Q & A
Q. What are the key considerations for optimizing the synthesis of 2,6-Dichloro-7-(2,2,2-trifluoroethyl)-7H-purine?
- Methodological Answer: Synthesis optimization involves selecting appropriate alkylation agents and reaction conditions. For example, nucleophilic substitution at the N7 position of 2,6-dichloropurine can be achieved using 2,2,2-trifluoroethyl bromide under basic conditions (e.g., potassium carbonate in DMF at 60–80°C). Monitoring reaction progress via TLC and adjusting stoichiometry (1:1.2 molar ratio of purine to alkylating agent) improves yield. Post-reaction purification via column chromatography (silica gel, chloroform/methanol gradient) or recrystallization (ethanol/water) ensures purity .
Q. How can researchers address low yields during the alkylation step in purine derivatives?
- Methodological Answer: Low yields often result from steric hindrance or competing side reactions. Strategies include:
- Using polar aprotic solvents (DMF, DMSO) to enhance solubility.
- Introducing catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to improve alkylation efficiency.
- Performing reactions under inert atmosphere (N₂/Ar) to prevent oxidation.
Evidence from similar 7-substituted purines shows yield improvements (15% → 50%) with these adjustments .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR : Assign signals for the trifluoroethyl group (δ ~4.3 ppm for SCH₂CF₃ in CDCl₃) and purine protons (H-8 at δ ~8.1 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₇H₅Cl₂F₃N₄: 283.9852).
- X-ray crystallography (if crystalline): Resolve steric effects of the trifluoroethyl group on purine planarity .
Advanced Research Questions
Q. How does the 2,2,2-trifluoroethyl substituent influence the compound’s electronic and steric properties in biological systems?
- Methodological Answer: The -CF₃ group is strongly electron-withdrawing, reducing electron density at N7 and altering hydrogen-bonding capacity. This enhances metabolic stability and modulates interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Comparative studies with non-fluorinated analogs (e.g., ethyl or isopropyl) using DFT calculations (e.g., Mulliken charges) and docking simulations (AutoDock Vina) can quantify these effects .
Q. What strategies resolve contradictions in reported biological activity data for 7-trifluoroethylpurines?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. To address this:
- Validate compound purity via HPLC (≥95%) and control for hydrolytic degradation (e.g., LC-MS monitoring in buffer).
- Use isothermal titration calorimetry (ITC) to measure binding constants under standardized conditions.
- Cross-reference with structural analogs (e.g., 7-cyclopropylmethylpurine) to isolate substituent-specific effects .
Q. How can in silico models predict the ADMET profile of this compound?
- Methodological Answer:
- QSAR models : Train on datasets of purine derivatives with known logP, solubility, and CYP450 inhibition data. Use descriptors like topological polar surface area (TPSA) and McGowan volume.
- Molecular dynamics simulations : Assess membrane permeability (e.g., PAMPA assay correlation) and protein-ligand stability over 100 ns trajectories.
- Tools: Schrödinger’s QikProp, SwissADME, or ADMET Predictor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
